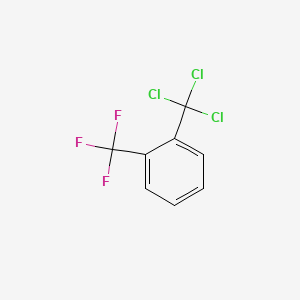
1-(Trichloromethyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trichloromethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trichloromethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenation reagents like chlorine and bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or partially dehalogenated compounds.
Scientific Research Applications
1-(Trichloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism by which 1-(Trichloromethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interactions with other molecules. This can lead to the formation of reactive intermediates that participate in various chemical reactions .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the trichloromethyl group.
Trichloromethylbenzene: Contains the trichloromethyl group but not the trifluoromethyl group.
Fluorotrichlorotoluene: Another compound with both fluorine and chlorine atoms attached to a benzene ring.
Uniqueness: 1-(Trichloromethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of both trichloromethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
651-36-5 |
|---|---|
Molecular Formula |
C8H4Cl3F3 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-(trichloromethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H |
InChI Key |
VDEUYVGUNSJXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















